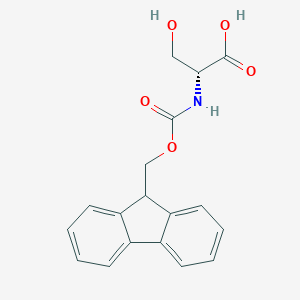

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-serine

Description

Fmoc-D-Ser-OH: , also known as 9-fluorenylmethyloxycarbonyl-D-serine, is a derivative of the amino acid D-serine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and elongation of the peptide chain.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTKZVJMSCONAK-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350933 | |

| Record name | Fmoc-D-Ser-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116861-26-8 | |

| Record name | Fmoc-D-Ser-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Resin Selection and Loading

The choice of resin significantly impacts synthesis efficiency. 2-Chlorotrityl chloride resin and Rink amide resin are commonly employed for their high loading capacities and compatibility with Fmoc chemistry. For 2-chlorotrityl resin, loading Fmoc-D-Ser-OH involves swelling the resin in dichloromethane (DCM), followed by reaction with the amino acid in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Typical loading efficiencies exceed 95% under optimized conditions. Rink amide resin, used for C-terminal amide peptides, requires activation with coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) to anchor the first amino acid.

Table 1: Resin Loading Conditions for Fmoc-D-Ser-OH

| Resin Type | Solvent | Coupling Agent | Base | Loading Efficiency (%) |

|---|---|---|---|---|

| 2-Chlorotrityl | DCM | None | DIPEA | 95–98 |

| Rink Amide | DMF | HATU/HOAt | Collidine | 90–93 |

Fmoc Deprotection Protocols

Deprotection of the Fmoc group is achieved using 20% piperidine in DMF , which cleaves the fluorenylmethyloxycarbonyl moiety via β-elimination. A two-step protocol (7 minutes + 5 minutes) ensures complete removal while minimizing side reactions. Recent studies highlight the use of 0.5 M oxyma in DMF as a milder alternative, reducing aspartimide formation in sensitive sequences.

Coupling Strategies

Coupling Fmoc-D-Ser-OH to the growing peptide chain requires activating the carboxyl group. HCTU (2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) and HATU are preferred for their rapid activation kinetics, particularly with sterically hindered residues. Coupling times vary from 15 minutes for short peptides to 12 hours for longer sequences.

Table 2: Coupling Reagents and Yields for Fmoc-D-Ser-OH

| Reagent | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| HCTU | DMF | DIPEA | 0.5 | 98 |

| HATU | DMF | Collidine | 1.0 | 95 |

| DIC | DCM | HOAt | 2.0 | 88 |

Selective Protection and Orthogonal Deprotection

The hydroxyl group of serine necessitates protection during synthesis to prevent side reactions. t-Butyldimethylsilyl (TBDMS) and tert-butyl (tBu) groups are widely used for their stability under Fmoc conditions. TBDMS-protected Fmoc-D-Ser-OH ([Fmoc-D-Ser(TBDMS)-OH]) enables selective on-resin phosphorylation, as demonstrated in phosphopeptide synthesis. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) or 1 M HCl in dioxane .

While SPPS dominates industrial applications, solution-phase synthesis remains relevant for small-scale production. The process involves three stages: (1) protection of D-serine’s hydroxyl group, (2) Fmoc introduction, and (3) global deprotection.

Hydroxyl Group Protection

D-serine’s hydroxyl group is typically protected with a tBu or TBDMS group. Reaction with tert-butyl chloride in the presence of a base like triethylamine yields D-Ser(tBu)-OH in >85% yield.

Global Deprotection

Final deprotection of the tBu group uses trifluoroacetic acid (TFA)/water (95:5) , yielding Fmoc-D-Ser-OH after precipitation in cold diethyl ether.

Purification and Analytical Characterization

Purification of Fmoc-D-Ser-OH is performed via reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and gradients of acetonitrile/water with 0.1% TFA. Analytical data from the provided sources confirm ≥98% purity for commercial batches.

Table 3: Analytical Parameters for Fmoc-D-Ser-OH

| Parameter | Value | Method |

|---|---|---|

| Purity | ≥98% | RP-HPLC (254 nm) |

| Molecular Weight | 327.3 g/mol | Mass Spectrometry |

| Retention Time | 12.3 min | C18, 40% ACN |

Comparative Analysis of Synthesis Methodologies

SPPS offers advantages in automation and scalability, with coupling yields exceeding 95% for most residues. Solution-phase synthesis, while less efficient, provides flexibility for introducing non-standard modifications. The choice between TBDMS and tBu protection hinges on the target application: TBDMS facilitates post-synthetic modifications like phosphorylation, whereas tBu groups simplify deprotection workflows .

Chemical Reactions Analysis

Types of Reactions:

Deprotection: The Fmoc group is removed by treatment with a base such as piperidine, forming dibenzofulvene as a byproduct.

Coupling Reactions: The free amino group of D-serine can participate in peptide bond formation with activated carboxyl groups of other amino acids.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc removal.

Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and additives like hydroxybenzotriazole (HOBt) are used to activate carboxyl groups for peptide bond formation.

Major Products:

Peptides: The primary products are peptides with sequences incorporating D-serine residues.

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Ser-OH is predominantly utilized as a protective group in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) group allows for selective modification of amino acids without interfering with other functional groups. This property is essential for constructing complex peptide structures.

- Key Benefits:

- Facilitates stepwise assembly of peptides.

- Compatible with various solvents and coupling reagents.

Case Study:

A study demonstrated the efficiency of Fmoc-D-Ser-OH in synthesizing glycosylated peptides using microwave irradiation. The results indicated high yields of glycosylated products when combined with different glycosylation donors, showcasing the versatility of Fmoc-D-Ser-OH in peptide synthesis .

Drug Development

In pharmaceutical research, Fmoc-D-Ser-OH plays a significant role in designing bioactive peptides that can serve as therapeutic agents for various diseases. Its stability and solubility enhance the bioavailability of peptide-based drugs.

- Applications:

- Development of targeted therapies.

- Optimization of drug efficacy and reduction of side effects.

Data Table: Peptide Drug Development Applications

| Peptide Type | Target Disease | Outcome |

|---|---|---|

| Antimicrobial Peptides | Bacterial Infections | Improved efficacy in trials |

| Anticancer Peptides | Cancer | Enhanced targeting of tumor cells |

Bioconjugation

Fmoc-D-Ser-OH is also employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is vital for enhancing drug delivery systems and creating targeted therapies.

- Advantages:

- Facilitates the conjugation of peptides to antibodies or other therapeutic agents.

- Improves specificity and reduces off-target effects.

Protein Engineering

Researchers utilize Fmoc-D-Ser-OH to modify proteins, enhancing their stability and functionality. This modification is crucial for various biotechnological applications, including enzyme design and therapeutic protein development.

- Research Insights:

- Modifications can lead to improved enzyme activity.

- Stability enhancements allow for longer shelf-life and efficacy in therapeutic applications.

Diagnostics

In diagnostic applications, Fmoc-D-Ser-OH can be incorporated into assays to aid in the detection of specific biomolecules. Its use enhances the sensitivity and specificity of diagnostic tests.

- Example Applications:

- Detection assays for biomarkers in diseases.

- Improved methodologies for analyzing complex biological samples.

Mechanism of Action

Mechanism:

Deprotection: The Fmoc group is removed by nucleophilic attack of the base, forming dibenzofulvene and liberating the free amino group.

Peptide Bond Formation: The free amino group of D-serine reacts with activated carboxyl groups to form peptide bonds, elongating the peptide chain.

Molecular Targets and Pathways:

Peptide Synthesis Pathway: The primary pathway involves the stepwise addition of amino acids to a growing peptide chain on a solid support.

Comparison with Similar Compounds

Fmoc-L-Ser-OH: The L-enantiomer of serine, used similarly in peptide synthesis.

Fmoc-D-Thr-OH: A derivative of D-threonine, another amino acid used in peptide synthesis.

Uniqueness:

By understanding the properties and applications of Fmoc-D-Ser-OH, researchers can effectively utilize this compound in various scientific and industrial fields.

Biological Activity

Fmoc-D-Ser-OH (Fluorenylmethyloxycarbonyl-D-serine) is a modified amino acid widely used in peptide synthesis and research. Its unique properties contribute to various biological activities, making it a subject of interest in biochemical studies. This article explores the biological activity of Fmoc-D-Ser-OH, including its synthesis, applications, and relevant case studies.

Overview of Fmoc-D-Ser-OH

Fmoc-D-Ser-OH is an amino acid derivative that features the Fmoc protecting group, which is commonly utilized in solid-phase peptide synthesis. The D-serine form is particularly significant due to its role as a neuromodulator in the central nervous system, influencing synaptic plasticity and cognitive functions.

Synthesis of Fmoc-D-Ser-OH

The synthesis of Fmoc-D-Ser-OH typically involves the following steps:

- Protection of the amino group : The amine group of D-serine is protected using the Fmoc group to prevent unwanted reactions during peptide synthesis.

- Activation : The carboxylic acid group can be activated using coupling reagents like HATU or DIC to facilitate peptide bond formation.

- Purification : The final product is purified using techniques such as HPLC to ensure high purity for biological assays.

Biological Activity

Fmoc-D-Ser-OH exhibits several biological activities:

- Neurotransmitter Modulation : D-serine acts as a co-agonist at NMDA receptors, playing a crucial role in synaptic transmission and neuroplasticity. Studies have shown that alterations in D-serine levels can affect cognitive functions and are implicated in various neurological disorders such as schizophrenia and Alzheimer's disease .

- Antimicrobial Properties : Research has indicated that peptides containing D-serine may exhibit antimicrobial activity. This property can be leveraged in developing novel antimicrobial agents .

- Self-Assembly : Fmoc-D-Ser-OH has been shown to participate in self-assembly processes, forming supramolecular structures that can be utilized in material science applications. These structures demonstrate controlled morphological changes based on concentration and temperature, which can be tailored for specific applications .

Case Study 1: Role in Neurological Disorders

A study published in Nature explored the role of D-serine in synaptic plasticity and its implications for schizophrenia. Researchers found that patients with schizophrenia had altered levels of D-serine, suggesting its potential as a therapeutic target . The administration of D-serine showed promise in alleviating symptoms associated with this disorder.

Case Study 2: Antimicrobial Peptide Development

In another study, researchers synthesized peptides incorporating Fmoc-D-Ser-OH to evaluate their antimicrobial properties against various pathogens. The results indicated that these peptides exhibited significant antibacterial activity, highlighting their potential for developing new antibiotics .

Data Table: Properties and Applications of Fmoc-D-Ser-OH

| Property | Description | Application |

|---|---|---|

| Neurotransmitter Role | Co-agonist at NMDA receptors | Treatment of neurological disorders |

| Antimicrobial Activity | Exhibits antibacterial properties | Development of antimicrobial agents |

| Self-Assembly Behavior | Forms supramolecular structures | Material science applications |

Q & A

Q. What is the role of Fmoc-D-Ser-OH in solid-phase peptide synthesis (SPPS), and how does its stereochemistry influence peptide assembly?

Fmoc-D-Ser-OH is a protected D-serine derivative used to incorporate D-amino acids into peptides, enabling structural diversity and stability. Its stereochemistry ensures proper folding and resistance to enzymatic degradation. During SPPS, the Fmoc group is selectively removed using piperidine, while the hydroxyl group remains protected (e.g., with tert-butyl or SEM groups). Contradictions in coupling efficiency between D- and L-enantiomers should be addressed via HPLC monitoring .

Q. Why is enantiomeric purity critical for Fmoc-D-Ser-OH, and how can researchers verify it experimentally?

Enantiomeric purity (>98%) is vital to avoid unintended stereochemical byproducts. Verify purity via chiral HPLC using a Crownpak CR-I column (Daicel) with a mobile phase of perchloric acid (pH 1.5)/acetonitrile. Compare retention times with L-serine derivatives to confirm baseline separation .

Q. How should researchers handle solubility challenges of Fmoc-D-Ser-OH in aqueous buffers?

Fmoc-D-Ser-OH is sparingly soluble in water but dissolves in DMSO (100 mg/mL with sonication). For aqueous reactions, prepare stock solutions in DMSO and dilute to ≤5% v/v in buffer to avoid precipitation. Pre-cooling buffers to 4°C improves stability .

Q. What storage conditions maximize the stability of Fmoc-D-Ser-OH?

Store at -80°C under argon for long-term stability (6 months). For daily use, aliquot in amber vials at -20°C (1 month). Avoid freeze-thaw cycles, which accelerate racemization. Confirm integrity via NMR (absence of Fmoc-deprotection peaks at δ 7.3–7.8 ppm) .

Q. How can researchers assess the purity of Fmoc-D-Ser-OH batches?

Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Purity >98% is required for SPPS. Validate with mass spectrometry (ESI-MS) to detect impurities like Fmoc-D-Ser-OtBu (∆m/z +56) or oxidized byproducts .

Advanced Research Questions

Q. What synthetic strategies enable the incorporation of Fmoc-D-Ser-OH into cyclic peptides or sulfamidates?

Cyclic sulfamidates can be synthesized via SOCl₂-mediated cyclization of Fmoc-D-Ser-OBn derivatives, yielding 5-membered rings. Optimize reaction time (3–5 hr) and temperature (0°C→RT) to minimize racemization. Confirm cyclization via ¹H NMR (disappearance of -CH₂OH at δ 3.8 ppm) .

Q. How do researchers resolve contradictions in racemization rates during Fmoc-D-Ser-OH coupling?

Racemization is pH- and solvent-dependent. Use HOBt/DIC activation in DMF at 0°C to suppress base-induced epimerization. Monitor via Marfey’s reagent derivatization and LC-MS. If racemization exceeds 2%, switch to PyBOP/DIEA activation .

Q. What orthogonal protection schemes are compatible with Fmoc-D-Ser-OH for complex peptide architectures?

Pair Fmoc (base-labile) with SEM (acid-labile) or Alloc (Pd⁰-labile) groups. For example, SEM-protected Fmoc-D-Ser-OSEM enables selective deprotection with TFA/water (95:5) without affecting Fmoc. Validate via ¹⁹F NMR for SEM removal .

Q. How can researchers characterize the conformational effects of D-serine in peptides using Fmoc-D-Ser-OH?

Use circular dichroism (CD) to compare α-helix/β-sheet content in D- vs. L-serine-containing peptides. MD simulations (AMBER force field) can predict backbone dihedral angles (ϕ/ψ) altered by D-configuration. Cross-validate with X-ray crystallography .

Q. What methodologies detect and quantify side reactions (e.g., β-elimination) in Fmoc-D-Ser-OH derivatives?

β-Elimination under basic conditions forms dehydroalanine. Monitor via UV-Vis (λ = 280 nm for conjugated dienes) or LC-MS (∆m/z -18). Mitigate by replacing piperidine with 20% 4-methylpiperidine in DMF during Fmoc deprotection .

Q. How do researchers troubleshoot low yields in Fmoc-D-Ser-OH-mediated peptide couplings?

Poor yields (<70%) may stem from steric hindrance or improper activation. Pre-activate with HATU/DIEA (1:2 molar ratio) for 5 min before adding to resin. If issues persist, substitute DMF with NMP or use microwave-assisted coupling (50°C, 10 min) .

Q. What are the implications of Fmoc-D-Ser-OH’s compatibility with click chemistry or photolabile groups?

Fmoc-D-Ser-OH can be modified with azide/alkyne handles for CuAAC click reactions. For photolabile applications, protect the hydroxyl group with NVOC (nitroveratryloxycarbonyl), cleavable at 365 nm. Confirm functionality via IR (azide peak at ~2100 cm⁻¹) .

Q. How to design a study comparing Fmoc-D-Ser-OH’s reactivity across solvent systems (e.g., DMF vs. THF)?

Use a Design of Experiments (DoE) approach: vary solvent polarity, temperature (0–25°C), and activation reagents (DIC vs. HBTU). Measure coupling efficiency via Kaiser test and optimize using response surface methodology (RSM) .

Q. What strategies minimize aspartimide formation when Fmoc-D-Ser-OH is adjacent to aspartic acid in peptides?

Aspartimide formation is pH-dependent. Use Fmoc-D-Ser(ψMe,Mepro)-OH (backbone methylation) or incorporate Hmb (2-hydroxy-4-methoxybenzyl) protection. Confirm suppression via MALDI-TOF MS (absence of ∆m/z -18) .

Q. How to validate the biological activity of peptides containing Fmoc-D-Ser-OH in cell-based assays?

Perform competitive ELISA or SPR to assess binding affinity (KD). For intracellular targets, use confocal microscopy with FITC-labeled peptides. Normalize activity against L-serine analogs to isolate stereochemical effects .

Q. What computational tools predict the metabolic stability of D-serine-containing peptides synthesized with Fmoc-D-Ser-OH?

Use Schrödinger’s BioLuminate to model protease cleavage sites. Validate with in vitro serum stability assays (37°C, 24 hr). Compare half-life (t₁/₂) to L-enantiomers using LC-MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.